Ac-D-Phe(4-Br)-OH
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Overview
Description
Ac-D-Phe(4-Br)-OH, also known as N-acetyl-D-4-bromophenylalanine, is a synthetic amino acid derivative. It is characterized by the presence of a bromine atom at the para position of the phenyl ring, which can significantly alter its chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-D-4-bromophenylalanine typically involves the bromination of N-acetyl-D-phenylalanine. The process can be summarized as follows:
Starting Material: N-acetyl-D-phenylalanine.
Bromination: The phenyl ring is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-acetyl-D-4-bromophenylalanine may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-D-4-bromophenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups on the phenyl ring.
Coupling Reactions: It can participate in peptide coupling reactions to form larger peptide chains.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the bromine atom.
Oxidation: Products with oxidized functional groups on the phenyl ring.
Reduction: Reduced forms of the compound with modified functional groups.
Scientific Research Applications
Chemistry
N-acetyl-D-4-bromophenylalanine is used as a building block in the synthesis of complex peptides and proteins
Biology
In biological research, this compound can be used to study the effects of brominated amino acids on protein function and stability. It can also serve as a probe in biochemical assays.
Medicine
N-acetyl-D-4-bromophenylalanine has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its brominated phenyl ring can enhance binding affinity and specificity to target proteins.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-acetyl-D-4-bromophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance binding interactions through halogen bonding, which can increase the compound’s affinity and specificity for its target. The acetyl group can also influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-D-phenylalanine: The non-brominated analog of N-acetyl-D-4-bromophenylalanine.
N-acetyl-L-4-bromophenylalanine: The L-enantiomer of the compound.
4-bromophenylalanine: The non-acetylated form of the compound.
Uniqueness
N-acetyl-D-4-bromophenylalanine is unique due to the presence of the bromine atom at the para position of the phenyl ring, which can significantly alter its chemical and biological properties. This modification can enhance its reactivity and binding interactions, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C11H12BrNO3 |
---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-bromophenyl)propanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
InChI Key |
LDCUXIARELPUCD-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)Br)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
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